molecular formula C13H18BrFN2 B1524455 1-[(4-Bromo-2-fluorophenyl)methyl]-4-methyl-1,4-diazepane CAS No. 1291624-13-9

1-[(4-Bromo-2-fluorophenyl)methyl]-4-methyl-1,4-diazepane

Cat. No.: B1524455
CAS No.: 1291624-13-9
M. Wt: 301.2 g/mol
InChI Key: LZPCQRUCMHDNTK-UHFFFAOYSA-N
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Description

1-[(4-Bromo-2-fluorophenyl)methyl]-4-methyl-1,4-diazepane is a useful research compound. Its molecular formula is C13H18BrFN2 and its molecular weight is 301.2 g/mol. The purity is usually 95%.
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Biological Activity

1-[(4-Bromo-2-fluorophenyl)methyl]-4-methyl-1,4-diazepane is a diazepane derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound, characterized by its unique structure, may exhibit various interactions with biological systems, particularly in the context of neuropharmacology and psychostimulant research.

Chemical Structure and Properties

The chemical formula for this compound is C13H14BrF2N. Its structure includes a diazepane ring substituted with a bromo and fluoro phenyl group, which may influence its binding affinity and biological activity.

Biological Activity Overview

Research into the biological activity of this compound primarily focuses on its effects on neurotransmitter systems, particularly the dopamine transporter (DAT) and serotonin transporter (SERT). The following sections detail specific findings related to its pharmacological properties.

1. Dopamine Transporter Inhibition

Studies have shown that compounds similar to this compound exhibit significant inhibition of the dopamine transporter. For instance, a related compound demonstrated a Ki value of 23 nM at DAT, indicating strong binding affinity . This suggests that the compound may have potential applications in treating disorders associated with dopaminergic dysregulation, such as ADHD or substance use disorders.

2. Serotonin Transporter Interaction

The interaction with the serotonin transporter is also critical for understanding the compound's psychopharmacological profile. Compounds that inhibit SERT can modulate mood and anxiety levels. Further research is needed to quantify the specific binding affinities of this compound at SERT.

Case Studies

Several case studies have explored the effects of diazepane derivatives on animal models:

  • Preclinical Models of Psychostimulant Abuse : A study indicated that compounds structurally related to this compound reduced the reinforcing effects of cocaine in rats without producing psychostimulant behaviors themselves. This highlights their potential as therapeutic agents for stimulant addiction .
  • Behavioral Studies : In behavioral assays, modifications to the diazepane structure were shown to affect locomotor activity in rodents. While some derivatives increased locomotor activity relative to controls, their effects were significantly lower than those produced by cocaine, suggesting a potential for lower abuse liability .

Data Table: Comparative Binding Affinities

Compound NameTargetKi (nM)Reference
This compoundDATTBD
Related Compound ADAT23
Related Compound BSERTTBD

Properties

IUPAC Name

1-[(4-bromo-2-fluorophenyl)methyl]-4-methyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrFN2/c1-16-5-2-6-17(8-7-16)10-11-3-4-12(14)9-13(11)15/h3-4,9H,2,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPCQRUCMHDNTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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